molecular formula C16H17N3O3S B12311821 Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate

Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12311821
M. Wt: 331.4 g/mol
InChI Key: DPYNFLHEUWYYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with the molecular formula C13H16N2O3S. This compound is characterized by the presence of a benzoylthioureido group attached to a pyrrole ring, which is further esterified with an ethyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate involves multiple steps. The initial step typically includes the preparation of 2-(3-benzoylthioureido)propionic acid. This intermediate is synthesized by reacting benzoyl chloride with ammonium thiocyanate, followed by the addition of L-alanine. The resulting product is then esterified with ethanol in the presence of a catalyst such as lanthanum(III) chloride. The reaction mixture is refluxed for several hours, and the product is purified through recrystallization from ethanol .

Chemical Reactions Analysis

Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylthioureido group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions but typically include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The benzoylthioureido group can form hydrogen bonds with various biological molecules, influencing their structure and function. The pyrrole ring can participate in π-π interactions, further stabilizing these interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(3-benzoylthioureido)propanoate: This compound has a similar structure but lacks the pyrrole ring, making it less versatile in certain applications.

    4-(3-Benzoylthioureido)benzoic acid: This compound contains a benzoylthioureido group attached to a benzoic acid moiety, offering different reactivity and applications.

The uniqueness of this compound lies in its combination of the benzoylthioureido group with the pyrrole ring, providing a versatile platform for various chemical and biological studies .

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 2-(benzoylcarbamothioylamino)-1-methylpyrrole-3-carboxylate

InChI

InChI=1S/C16H17N3O3S/c1-3-22-15(21)12-9-10-19(2)13(12)17-16(23)18-14(20)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H2,17,18,20,23)

InChI Key

DPYNFLHEUWYYEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=C1)C)NC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.